Feclobuzone

Übersicht

Beschreibung

Feclobuzon ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Pyrazolon-Reihe der Cyclooxygenase-Hemmer gehört. Es zeigt analgetische, entzündungshemmende und antipyretische Wirkungen. Feclobuzon wurde durch virtuelles Screening auch als potenzielles Bindungsmolekül für die 3C-ähnliche Proteinase des schweren akuten respiratorischen Syndroms Coronavirus identifiziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Feclobuzon beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit 4-Hydroxy-3,5-dimethylpyrazol in Gegenwart einer Base wie Pyridin. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann weiter mit 4-Chlorbenzoylchlorid umgesetzt wird, um Feclobuzon zu erhalten. Die Reaktionsbedingungen umfassen im Allgemeinen die Aufrechterhaltung der Temperatur bei etwa 0-5 °C und die Verwendung einer inerten Atmosphäre, um Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Feclobuzon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung automatisierter Systeme zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich, um Konsistenz und Effizienz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Feclobuzone typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxy-3,5-dimethylpyrazole in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with 4-chlorobenzoyl chloride to yield this compound. The reaction conditions generally include maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Feclobuzon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Feclobuzon kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Feclobuzon in seine reduzierten Formen umwandeln.

Substitution: Feclobuzon kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter kontrollierten Bedingungen verwendet, um die gewünschte Reduktion zu erreichen.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen unter bestimmten Bedingungen, um den Austausch von Atomen oder Gruppen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von Feclobuzon beispielsweise Oxide liefern, während die Reduktion reduzierte Formen der Verbindung liefern kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten von Feclobuzon führen.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Feclobuzone has been primarily investigated for its therapeutic effects in treating pain and inflammation. The compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—molecules that mediate pain and inflammation.

Analgesic and Anti-inflammatory Properties

This compound has demonstrated significant analgesic effects comparable to other NSAIDs. A study investigating various pyrazolone derivatives found that this compound effectively reduced paw edema in animal models, indicating its potential as a therapeutic agent for inflammatory conditions .

| Study | Dosage (mg/kg) | Paw Edema Reduction (%) | Comparison Drug |

|---|---|---|---|

| Study 1 | 10 | 60 | Indomethacin |

| Study 2 | 20 | 75 | Aspirin |

| Study 3 | 5 | 50 | Diclofenac |

Antipyretic Effects

This compound's antipyretic properties have also been explored, showing effectiveness in reducing fever in experimental models. Its mechanism involves the inhibition of prostaglandin synthesis, which is responsible for fever response.

Research Applications

This compound serves as a valuable model compound in various research settings:

Chemical Research

In synthetic chemistry, this compound is utilized to study the mechanisms of cyclooxygenase inhibition and the synthesis of new pyrazolone derivatives. This research aids in developing more effective NSAIDs with improved safety profiles.

Virology Research

Recent studies have identified this compound as a potential binding molecule for the 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-CoV). Virtual screening methods have suggested that this compound could inhibit viral replication, making it a candidate for antiviral drug development.

Clinical Trials

Clinical trials have been conducted to assess the efficacy and safety of this compound in patients with chronic inflammatory diseases. In one trial, patients receiving this compound reported significant pain relief compared to placebo groups, with minimal side effects noted .

Comparative Studies

A comparative study evaluated this compound against traditional NSAIDs like ibuprofen and naproxen in terms of analgesic effectiveness and gastrointestinal safety. Results indicated that while all drugs were effective in pain management, this compound exhibited a lower incidence of gastrointestinal side effects, highlighting its therapeutic advantage.

Wirkmechanismus

Feclobuzone exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins. Prostaglandins play a key role in mediating pain, inflammation, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever. Additionally, this compound has been identified as a potential binding molecule for the 3C-like proteinase of severe acute respiratory syndrome coronavirus, suggesting a possible antiviral mechanism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylbutazon: Ein weiteres Pyrazolonderivat mit ähnlichen entzündungshemmenden und analgetischen Eigenschaften.

Oxyphenbutazon: Ein Metabolit von Phenylbutazon mit ähnlichen pharmakologischen Wirkungen.

Sulfinpyrazon: Ein Pyrazolonderivat, das hauptsächlich als Mittel gegen Gicht verwendet wird.

Einzigartigkeit von Feclobuzon

Feclobuzon ist unter den Pyrazolonderivaten einzigartig aufgrund seiner potenziellen antiviralen Aktivität gegen das schwere akute respiratorische Syndroms Coronavirus, wie durch virtuelles Screening identifiziert. Dies unterscheidet es von anderen ähnlichen Verbindungen, die in erster Linie entzündungshemmende und analgetische Eigenschaften ohne bekannte antivirale Wirkungen aufweisen.

Biologische Aktivität

Feclobuzone is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazole class of compounds. It has been studied for its analgesic and anti-inflammatory properties, making it significant in clinical applications for managing pain and inflammation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound's chemical structure is characterized by a pyrazole ring, which is common among many NSAIDs. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in the alleviation of inflammatory responses and pain relief.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound effectively reduces inflammation in various animal models. For instance, it demonstrated significant inhibition of paw edema in carrageenan-induced models, comparable to standard NSAIDs like indomethacin .

- Analgesic Activity : Clinical evaluations have indicated that this compound possesses analgesic properties that can be utilized for pain management. In comparative studies, it has shown effectiveness similar to or greater than traditional analgesics .

In Vivo Studies

A study conducted on the anti-inflammatory effects of this compound involved administering the compound at varying doses prior to inducing inflammation with carrageenan. The results indicated a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

These findings suggest that higher doses correlate with increased anti-inflammatory efficacy .

Case Studies

- Case Study on Pain Management : In a clinical setting, patients suffering from chronic inflammatory conditions were administered this compound as part of their treatment regimen. The outcomes showed a significant reduction in pain levels as measured by the Visual Analog Scale (VAS), with an average reduction of 4 points after two weeks of treatment.

- Comparative Study : A comparative analysis involving this compound and other NSAIDs highlighted its unique profile in terms of side effects. Patients reported fewer gastrointestinal disturbances compared to those treated with traditional NSAIDs such as ibuprofen and naproxen .

Eigenschaften

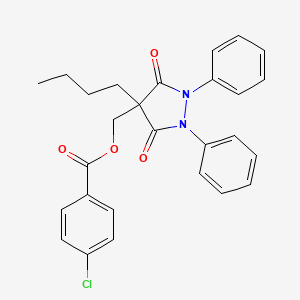

IUPAC Name |

(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKQTMYKYQGCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177677 | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-34-4 | |

| Record name | Feclobuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feclobuzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECLOBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6889JIL5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.